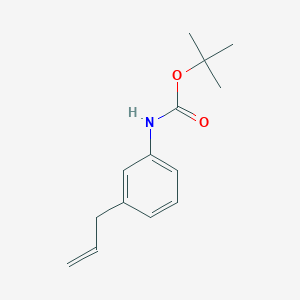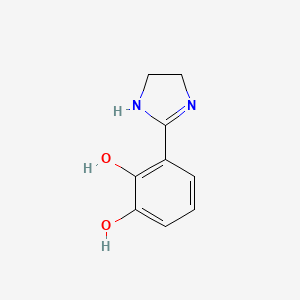![molecular formula C35H34F3N3O8 B12834720 (E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine CAS No. 115794-56-4](/img/structure/B12834720.png)
(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine is a synthetic compound with a complex structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include trifluoroacetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving nucleic acid analogs and their interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, altering their structure and function. This can lead to changes in cellular processes, such as gene expression or enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine include:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds have similar aromatic structures and functional groups.
Bis(4-methoxyphenyl)amine-based hole-transporting materials: Used in perovskite solar cell applications, these compounds share structural similarities.
Uniqueness
What sets (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine apart is its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various scientific disciplines.
Propriétés
Numéro CAS |
115794-56-4 |
|---|---|
Formule moléculaire |
C35H34F3N3O8 |
Poids moléculaire |
681.7 g/mol |
Nom IUPAC |
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H34F3N3O8/c1-46-26-14-10-24(11-15-26)34(23-8-4-3-5-9-23,25-12-16-27(47-2)17-13-25)48-21-29-28(42)19-30(49-29)41-20-22(31(43)40-33(41)45)7-6-18-39-32(44)35(36,37)38/h3-17,20,28-30,42H,18-19,21H2,1-2H3,(H,39,44)(H,40,43,45)/b7-6+/t28-,29+,30+/m0/s1 |
Clé InChI |
DJJQNJQSPYAYPU-GKJYNYMUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
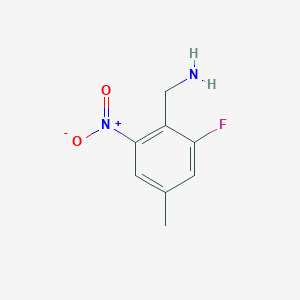
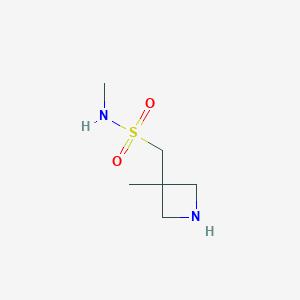
![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)

![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)

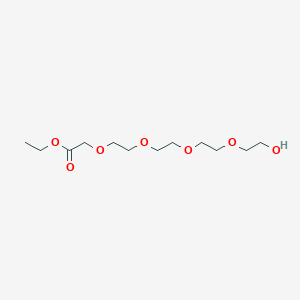
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)

